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Cat. No.: B1591114 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-
methoxynicotinonitrile

Executive Summary
6-Chloro-2-methoxynicotinonitrile is a substituted pyridine derivative that serves as a highly

versatile and valuable building block in modern medicinal chemistry and drug discovery. Its

unique arrangement of a reactive chloro group, an electron-donating methoxy group, and an

electron-withdrawing nitrile group on a heteroaromatic scaffold provides a rich platform for

synthetic diversification. The chloro atom at the 6-position is particularly activated towards

nucleophilic aromatic substitution, making it a key handle for introducing molecular complexity.

[1] This guide offers a comprehensive analysis of the core physicochemical properties,

spectroscopic profile, reactivity, and analytical characterization of 6-Chloro-2-
methoxynicotinonitrile, designed for researchers, chemists, and drug development

professionals.

Introduction
Overview of 6-Chloro-2-methoxynicotinonitrile
6-Chloro-2-methoxynicotinonitrile is a niche yet crucial chemical intermediate. Its structure is

predicated on a pyridine ring, a foundational scaffold in many pharmaceuticals due to its ability

to engage in hydrogen bonding and its metabolic stability. The strategic placement of three
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distinct functional groups—chloro, methoxy, and cyano—imparts a specific electronic and steric

profile, enabling its use in the synthesis of targeted and complex molecular architectures.

Significance in Medicinal Chemistry and Drug Discovery
The utility of halogenated heterocycles in drug design is well-established.[2] The chlorine atom

in 6-Chloro-2-methoxynicotinonitrile can participate in halogen bonding, a non-covalent

interaction that can enhance binding affinity to biological targets.[3] Furthermore, its activation

towards nucleophilic substitution allows for the straightforward introduction of various amine,

alcohol, or thiol-containing fragments, which is a cornerstone of library synthesis and lead

optimization.[1]

The methoxy group, a common substituent in drug molecules, can improve metabolic stability

and modulate lipophilicity, thereby enhancing pharmacokinetic properties.[4] The nitrile group is

a versatile functional group that can act as a hydrogen bond acceptor or be hydrolyzed to a

carboxylic acid or reduced to an amine, offering further avenues for derivatization. This

combination of features makes 6-Chloro-2-methoxynicotinonitrile a sought-after precursor

for developing novel therapeutics, particularly in areas like kinase inhibition for oncology.[3][5]

Molecular Structure and Identification
The unambiguous identification of 6-Chloro-2-methoxynicotinonitrile is critical for its

application in regulated research environments. The following table summarizes its key

identifiers.
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Identifier Value Source

IUPAC Name
6-chloro-2-methoxypyridine-3-

carbonitrile
[6]

Molecular Formula C₇H₅ClN₂O [6][7]

Molecular Weight 168.58 g/mol [7]

Monoisotopic Mass 168.00903 Da [6]

InChIKey
BXDPLINBPHQTHU-

UHFFFAOYSA-N
[6]

SMILES COC1=C(C=CC(=N1)Cl)C#N [6]

CAS Number
Not explicitly available in

search results

Chemical Structure:

Caption: 2D Structure of 6-Chloro-2-methoxynicotinonitrile.

Core Physicochemical Properties
Quantitative physicochemical data informs formulation, reaction setup, and pharmacokinetic

modeling. While experimental data for this specific molecule is sparse in public literature,

reliable predictions and inferences from its structure provide valuable guidance.
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Property Value / Expected Behavior Rationale / Source

Physical State
White to off-white crystalline

solid

Based on analogous

substituted pyridines.[8]

Melting Point
Data not available. Expected

to be >100 °C.

Aromatic, polar structure

suggests a relatively high

melting point.

Boiling Point Data not available.
Expected to be high, likely with

decomposition.

XlogP (Predicted) 1.8

Suggests moderate

lipophilicity, balancing aqueous

and lipid solubility.[6]

Solubility

Soluble in common organic

solvents (DMSO, DMF,

CH₂Cl₂, CHCl₃, Ethyl Acetate,

Methanol). Poorly soluble in

water.

The combination of a polar

pyridine core and non-polar

substituents supports this

profile.

Spectroscopic Profile and Analytical
Characterization
Spectroscopic analysis is essential for structure verification and purity assessment. The

following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

δ ~ 4.0-4.1 ppm (singlet, 3H): This signal corresponds to the methoxy (-OCH₃) protons.

Their chemical shift is influenced by the deshielding effect of the attached oxygen atom.[9]

δ ~ 7.0-7.2 ppm (doublet, 1H): This signal is attributed to the proton at the C5 position. It

will appear as a doublet due to coupling with the proton at C4.
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δ ~ 7.8-8.0 ppm (doublet, 1H): This signal corresponds to the proton at the C4 position,

appearing as a doublet due to coupling with the C5 proton. Its downfield shift is due to the

anisotropic effect of the adjacent nitrile group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

δ ~ 55 ppm: Methoxy carbon (-OCH₃).

δ ~ 115 ppm: Nitrile carbon (-C≡N).

δ ~ 110-150 ppm: Aromatic carbons of the pyridine ring. The carbon bearing the nitrile

group (C3) will be significantly shielded, while carbons attached to electronegative atoms

(C2, C6) will be deshielded.

Sample Preparation: Accurately weigh 5-10 mg of 6-Chloro-2-methoxynicotinonitrile into a

clean, dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃

or DMSO-d₆) containing a known amount of tetramethylsilane (TMS) as an internal standard

(0 ppm).

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

A clear, homogeneous solution is required to ensure high-quality spectra.

Instrument Setup: Insert the sample into the NMR spectrometer.

Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the

magnetic field. Perform automated or manual shimming to optimize the magnetic field

homogeneity, which is crucial for achieving sharp, well-resolved peaks.

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D

experiments (e.g., COSY, HSQC).

Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction to obtain the final spectrum.

Caption: Standard workflow for NMR analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected Absorption Bands:

~2230-2250 cm⁻¹ (strong, sharp): C≡N (nitrile) stretching vibration. This is a highly

characteristic peak.[10]

~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

~1600-1450 cm⁻¹ (medium to strong): Aromatic C=C and C=N ring stretching vibrations.

~1250 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching.[11]

~800-700 cm⁻¹ (medium): C-Cl stretching vibration.

Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade

potassium bromide (KBr) in an agate mortar and pestle. The goal is a fine, homogeneous

powder.

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to

form a thin, transparent or translucent pellet.

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the

spectrum.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within conjugated

systems.

Expected Absorption: The substituted pyridine ring constitutes a conjugated chromophore.

The molecule is expected to exhibit strong absorption in the UV region due to π→π*

electronic transitions. The presence of the electron-donating -OCH₃ group and electron-

withdrawing -CN and -Cl groups will likely cause a bathochromic (red) shift of the absorption

maximum (λmax) compared to unsubstituted pyridine, pushing it towards 250-300 nm.[12]
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The compound is expected to be colorless as its absorption does not extend into the visible

region.[13]

Solution Preparation: Prepare a dilute solution of the compound (~10-5 M) in a UV-

transparent solvent (e.g., methanol or acetonitrile).

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer

(baseline correction).

Measurement: Replace the blank cuvette with a matched cuvette containing the sample

solution and scan across the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a molecule. High-

resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

Expected m/z Values (HRMS):

Adduct Formula Predicted m/z

[M+H]⁺ [C₇H₆ClN₂O]⁺ 169.0163

[M+Na]⁺ [C₇H₅ClN₂NaO]⁺ 190.9982

[M+K]⁺ [C₇H₅ClKN₂O]⁺ 206.9722

Data predicted by PubChem.[6]

Liquid Chromatography (LC) Mass Spectrometry (MS)

Sample Injection C18 Separation Column Electrospray Ionization (ESI) Mass Analyzer (e.g., TOF) Detector Mass Spectrum
(Purity & MW)

Click to download full resolution via product page

Caption: Typical LC-MS workflow for purity and MW analysis.
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Chemical Reactivity and Synthetic Utility
Key Reactivity Hotspots
The primary site of reactivity is the carbon atom bearing the chlorine. The chlorine at the 6-

position (para to the ring nitrogen) is highly activated towards Nucleophilic Aromatic

Substitution (SNAr).[1] This is due to the ability of the electron-withdrawing pyridine nitrogen to

stabilize the negative charge of the intermediate Meisenheimer complex. This allows the

chlorine to be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides,

thiolates), making it an excellent precursor for generating diverse compound libraries.

Proposed Synthetic Pathway
A plausible synthesis of 6-Chloro-2-methoxynicotinonitrile can be envisioned starting from

the commercially available 2,6-dichloronicotinonitrile.

Caption: Proposed synthesis via selective nucleophilic substitution.

Causality of Experimental Choice: The reaction involves the selective substitution of one

chlorine atom. The chlorine at the 2-position is generally more activated towards nucleophilic

attack than the one at the 6-position in such systems. By using a controlled amount of sodium

methoxide (1 equivalent) at ambient or slightly elevated temperatures, it is possible to achieve

regioselective substitution to favor the formation of the desired 2-methoxy product.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Chloro-2-methoxynicotinonitrile was not

found, data from structurally related compounds like 6-Chloro-2-methylnicotinonitrile suggest

the following precautions.[14]

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

Causes skin and serious eye irritation.[14]

Precautionary Measures:

Handle only in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.[15]

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Store in a tightly closed container in a cool, dry place.

Disclaimer: This information is for guidance only. Always consult the specific, supplier-provided

Safety Data Sheet (SDS) before handling this chemical.

Conclusion
6-Chloro-2-methoxynicotinonitrile is a chemical intermediate of significant strategic

importance. Its well-defined physicochemical and spectroscopic properties, combined with its

predictable and versatile reactivity, make it an invaluable tool for medicinal chemists. The

activated chlorine atom provides a reliable anchor point for synthetic elaboration, enabling the

efficient construction of complex molecules with potential therapeutic applications. A thorough

understanding of its properties, as outlined in this guide, is fundamental to leveraging its full

potential in the research and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. thermofishersci.in [thermofishersci.in]

2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

3. benchchem.com [benchchem.com]

4. drughunter.com [drughunter.com]

5. nbinno.com [nbinno.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.fishersci.com/store/msds?partNumber=RF03693EA&productDescription=2-CHLORO-6-METHOXYISONIC+10GR&vendorId=VN00092202&countryCode=US&language=en
https://www.benchchem.com/product/b1591114?utm_src=pdf-body
https://www.benchchem.com/product/b1591114?utm_src=pdf-custom-synthesis
http://www.thermofishersci.in/lit/ACROS%20ACTIVE%20CHLORO%20HETEROCYCLES.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.benchchem.com/pdf/Applications_of_6_Chloroquinolin_2_amine_in_Medicinal_Chemistry_A_Detailed_Overview.pdf
https://drughunter.com/articles/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-6-chloronicotinic-acid-in-modern-pharmaceutical-synthesis-yb
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. PubChemLite - 6-chloro-2-methoxynicotinonitrile (C7H5ClN2O) [pubchemlite.lcsb.uni.lu]

7. chemscene.com [chemscene.com]

8. WERCS Studio - Application Error [assets.thermofisher.com]

9. Proton NMR Table [www2.chemistry.msu.edu]

10. masterorganicchemistry.com [masterorganicchemistry.com]

11. chem.libretexts.org [chem.libretexts.org]

12. utsc.utoronto.ca [utsc.utoronto.ca]

13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

14. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem
[pubchem.ncbi.nlm.nih.gov]

15. fishersci.com [fishersci.com]

To cite this document: BenchChem. [physicochemical properties of 6-Chloro-2-
methoxynicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591114#physicochemical-properties-of-6-chloro-2-
methoxynicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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